molecular formula C23H30ClN3O.2HCl B000286 Quinacrine dihydrochloride CAS No. 69-05-6

Quinacrine dihydrochloride

Cat. No. B000286
CAS RN: 69-05-6
M. Wt: 472.9 g/mol
InChI Key: UDKVBVICMUEIKS-UHFFFAOYSA-N
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Description

Quinacrine dihydrochloride, traditionally recognized for its medicinal applications, has been the subject of numerous studies to understand its chemical and physical properties. This compound is known for its robustness in both solid state and aqueous solutions, with significant interest in its degradation behavior, molecular interactions, and potential applications beyond its traditional uses.

Synthesis Analysis

The synthesis of quinacrine dihydrochloride involves complex chemical reactions that lead to its distinctive molecular structure. Researchers have explored various synthetic routes to optimize the yield and purity of quinacrine dihydrochloride. The process typically involves the condensation of specific intermediates under controlled conditions to achieve the desired acridine derivative.

Molecular Structure Analysis

The molecular structure of quinacrine dihydrochloride has been characterized by several analytical techniques, revealing its unique configuration and the presence of hydration molecules in its crystal structure. Studies have shown that quinacrine dihydrochloride forms two-dimensional layered structures stabilized by hydrogen bonding and pi-pi interactions, contributing to its stability and reactivity (Smith et al., 2009).

Chemical Reactions and Properties

Quinacrine dihydrochloride undergoes various chemical reactions that influence its stability and function. It has been observed to degrade through processes such as dealkylation and oxidation, leading to the formation of impurities and degradants. These reactions are critical for understanding the compound's behavior in different environments and its interaction with biological systems (Rotival et al., 2011).

Physical Properties Analysis

The physical properties of quinacrine dihydrochloride, including its solubility, melting point, and stability under various conditions, have been extensively studied. Its solubility in water and other solvents plays a crucial role in its applications and effectiveness in different uses. The compound exhibits a two-step dehydration process in its solid state, indicative of its interaction with water molecules and its structural organization.

Chemical Properties Analysis

Quinacrine dihydrochloride's chemical properties are marked by its fluorescence characteristics and its ability to bind to specific receptors and biological membranes. These properties have made it a useful probe in various biochemical and medical research studies, highlighting its versatility beyond its traditional uses. The interaction of quinacrine dihydrochloride with prostaglandins and its competitive antagonism has been a particular focus of research, demonstrating its potential for repurposing in therapeutic applications (Horrobin et al., 1977).

Scientific Research Applications

Chromosome Analysis

  • Quinacrine dihydrochloride has been instrumental in chromosome analysis. It is used for identifying chromosomes at metaphase and specifically for detecting the Y chromosome in interphase (Lewin & Conen, 1971). This method of fluorescence screening has been used extensively in cytogenetics.

Studies in Human Breast Epithelium

  • Research on human breast epithelium indicates that quinacrine dihydrochloride has an affinity for nucleoli, nuclear membranes, and intranuclear granules. This has prompted further clinical studies in selected cases (Hiller, 1970).

Repurposing for Viral Infections

  • Quinacrine hydrochloride has been identified as a potent inhibitor of the Ebola virus in vitro and has shown protective effects in mice models (Lane et al., 2019).

Cancer Research

  • Quinacrine's potential in cancer treatment has been explored, with studies focusing on its ability to inhibit NFκB suppression of p53 and impact on autophagy, DNA repair, and chromatin transcription (Oien et al., 2019). Its antineoplastic potential in a variety of cancers has been a subject of research for decades (Kumar & Sarkar, 2022).

Use in Non-Surgical Sterilization

  • Quinacrine has been under investigation for its use in nonsurgical female sterilization. Studies have evaluated its carcinogenic potential, particularly in light of its ability to intercalate with DNA (Cancel et al., 2006).

Environmental Impact Studies

  • The impact of quinacrine dihydrochloride on the environment, particularly on plant growth and soil microbiota, has been assessed. For instance, its effects on soybean plants and soil protozoa have been studied to understand its environmental implications (Jjemba, 2002).

Mechanistic Studies in Biological Systems

  • Quinacrine's ability to combine with chromosomes and biological membranes has led to its use as a probe in biological systems. Its antagonistic actions on prostaglandins have been studied, shedding light on its interactions with specific receptors in biological tissues (Horrobin et al., 1977).

Safety And Hazards

Quinacrine dihydrochloride should not be used in those with known hypersensitivities to acridine dyes and derivatives . It may cause aplastic anemia . Symptoms of overdose include seizures, hypotension, cardiac arrhythmias, and cardiovascular collapse . It is also noted that Quinacrine dihydrochloride may not be compounded for intrauterine administration, such as for the purpose of non-surgical female sterilization .

Future Directions

The potential uses of quinacrine as an anti-cancer agent are being discussed, with particular attention to its actions on nuclear proteins, the arachidonic acid pathway, and multi-drug resistance, as well as its actions on signaling proteins in the cytoplasm .

properties

IUPAC Name

4-N-(6-chloro-2-methoxyacridin-9-yl)-1-N,1-N-diethylpentane-1,4-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30ClN3O.2ClH/c1-5-27(6-2)13-7-8-16(3)25-23-19-11-9-17(24)14-22(19)26-21-12-10-18(28-4)15-20(21)23;;/h9-12,14-16H,5-8,13H2,1-4H3,(H,25,26);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDKVBVICMUEIKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCC(C)NC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32Cl3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

83-89-6 (Parent)
Record name Quinacrine hydrochloride
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DSSTOX Substance ID

DTXSID6025985
Record name 2-Methoxy-6-chloro-9-(4-diethylamino-1-methylbutylamino)acridine dihydrochloride
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Molecular Weight

472.9 g/mol
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Physical Description

Quinacrine dihydrochloride appears as bright yellowish needles or bright yellow powder. Odorless. pH of a 1% aqueous solution is about 4.5.(NTP, 1992). Used as an anti-malarial drug. Moderately toxic.
Record name QUINACRINE DIHYDROCHLORIDE
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Solubility

10 to 50 mg/mL at 64 °F (NTP, 1992)
Record name QUINACRINE DIHYDROCHLORIDE
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Product Name

Quinacrine dihydrochloride

CAS RN

69-05-6
Record name QUINACRINE DIHYDROCHLORIDE
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Record name Quinacrine hydrochloride
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Record name 2-Methoxy-6-chloro-9-(4-diethylamino-1-methylbutylamino)acridine dihydrochloride
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Record name Mepacrine hydrochloride
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Record name QUINACRINE HYDROCHLORIDE ANHYDROUS
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Melting Point

478 to 482 °F (Decomposes) (NTP, 1992)
Record name QUINACRINE DIHYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,180
Citations
JJ Clarke, DC Sokal, AM Cancel, DB Campen… - … /Genetic Toxicology and …, 2001 - Elsevier
… Here we report an evaluation of the genotoxicity of quinacrine dihydrochloride dihydrate (QH) using a battery of assays. In the bacterial mutagenicity assay, QH was strongly positive in …
Number of citations: 30 www.sciencedirect.com
R Rotival, P Espeau, Y Corvis, F Guyon, B Do - Journal of pharmaceutical …, 2011 - Elsevier
Although quinacrine dihydrochloride dihydrate is a widely used drug substance, a comprehensive determination of its stability profile is lacking. In this work, an integrative approach is …
Number of citations: 16 www.sciencedirect.com
AM Cancel, T Smith, U Rehkemper… - … journal of toxicology, 2006 - journals.sagepub.com
… The objective of the study was to evaluate the carcinogenic potential of quinacrine dihydrochloride (quinacrine) in neonatal mice treated with single intraperitoneal doses on postpartum …
Number of citations: 21 journals.sagepub.com
R Rotival, S Massip, Y Cartigny, P Négrier… - Crystal Growth & …, 2020 - ACS Publications
… The present work reports the quinacrine dihydrochloride … phase, namely the quinacrine dihydrochloride tetrahydrate (QDT). … compared to the quinacrine dihydrochloride dihydrate (QDD) …
Number of citations: 2 pubs.acs.org
AP Krishnaja, NK Sharma - Mutagenesis, 2008 - academic.oup.com
… In order to further ascertain these factors, AR induced by anti-neoplastic agents mitomycin C (MMC), bleomycin (BLM) and chemosterilant quinacrine dihydrochloride was examined in …
Number of citations: 32 academic.oup.com
M Mikkelsen - Humangenetik, 1971 - Springer
… ) family were examined by quinacrine dihydrochloride fluorescence microscopy. AG group … Quinacrine dihydrochloride is an easily available stain, which can be used for identification …
Number of citations: 29 link.springer.com
SD Gorman, VJ Cristofalo - Experimental cell research, 1986 - Elsevier
… cells arrest, senescent cells were stained with quinacrine dihydrochloride (QDH) and their nuclear … WI38 cells by analysing nuclear fluorescence following quinacrine dihydrochloride …
Number of citations: 53 www.sciencedirect.com
AP Krishnaja, PS Chauhan - Mutation Research/Genetic Toxicology and …, 2000 - Elsevier
During the last decade, quinacrine dihydrochloride (QDH) has been promoted for clinical trials as a much needed non-surgical female sterilant, largely in the Third World. Recently, …
Number of citations: 9 www.sciencedirect.com
M Schuler, R Gudi, J Cheung, S Kumar… - … /Genetic Toxicology and …, 2010 - Elsevier
The in vitro micronucleus assay has been extensively used as an in vitro screening tool to identify test articles that might have aneugenic or clastogenic potential. Currently, the …
Number of citations: 16 www.sciencedirect.com
RV Webster, JC Craig, V Shyamala… - Biochemical …, 1991 - europepmc.org
Both enantiomers of quinacrine and the racemic form of the drug showed equal activity in vitro against chloroquine-sensitive and-resistant strains of Plasmodium falciparum, without …
Number of citations: 26 europepmc.org

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